molecular formula C15H21N5O B11296077 N-(heptan-2-yl)-3-(1H-tetrazol-1-yl)benzamide

N-(heptan-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11296077
M. Wt: 287.36 g/mol
InChI Key: WHZKQLXCKWOXES-UHFFFAOYSA-N
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Description

N-(HEPTAN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, features a heptan-2-yl group and a tetrazole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(HEPTAN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Heptan-2-yl Group: The heptan-2-yl group can be introduced via an alkylation reaction using heptan-2-yl halide and a suitable base.

    Formation of the Benzamide: The final step involves the coupling of the tetrazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide.

Industrial Production Methods

Industrial production of N-(HEPTAN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(HEPTAN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or the benzamide moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide or tetrazole ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound could be explored for therapeutic applications, particularly if it shows activity against specific biological targets.

    Industry: It may find use in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(HEPTAN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(HEPTAN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: can be compared with other benzamide derivatives and tetrazole-containing compounds.

    Benzamides: Compounds like N-(2-HEXYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE or N-(2-OCTYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE may share similar structural features but differ in their alkyl chain length or substitution pattern.

Uniqueness

The uniqueness of N-(HEPTAN-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE lies in its specific combination of the heptan-2-yl group and the tetrazole ring, which may impart distinct chemical and biological properties compared to other benzamide derivatives.

Properties

Molecular Formula

C15H21N5O

Molecular Weight

287.36 g/mol

IUPAC Name

N-heptan-2-yl-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H21N5O/c1-3-4-5-7-12(2)17-15(21)13-8-6-9-14(10-13)20-11-16-18-19-20/h6,8-12H,3-5,7H2,1-2H3,(H,17,21)

InChI Key

WHZKQLXCKWOXES-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)C1=CC(=CC=C1)N2C=NN=N2

Origin of Product

United States

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